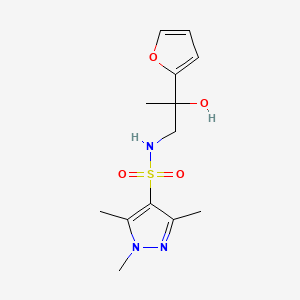

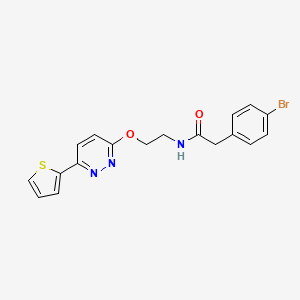

![molecular formula C21H19N3O2 B2481037 N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide CAS No. 1170963-74-2](/img/structure/B2481037.png)

N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

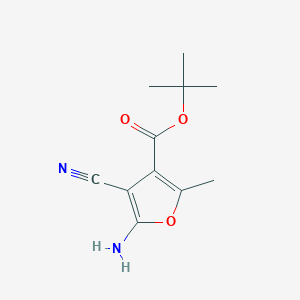

The compound "N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide" is a member of the benzimidazole and furan families, known for their various biological activities and applications in chemical synthesis. The structure consists of a benzimidazole moiety linked to a furan ring through a carboxamide linkage, indicating potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including coupling reactions, treatment with phosphorus pentasulfide (P2S5) in anhydrous conditions, and oxidations. For instance, the synthesis of related furan and benzimidazole derivatives often starts from simple furan compounds coupled with appropriate amine or nitrile precursors, followed by cyclization and functional group modifications (Aleksandrov et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds within this class features a benzimidazole ring attached to a furan unit via a carboxamide linker. This arrangement allows for the exploration of electronic effects between the rings and the impact of substitution on the furan moiety on the overall molecular properties. Crystallographic studies of related compounds provide insights into their planar configurations and intermolecular interactions, which are crucial for understanding their chemical reactivity and biological interactions (Richter et al., 2023).

Scientific Research Applications

Synthesis and CNS Applications

The compound N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide is structurally related to various heterocyclic compounds that have been studied for their potential in medicinal chemistry. In particular, the presence of the benzimidazole and furan rings suggests a relation to compounds known for their central nervous system (CNS) activities. The synthesis of such compounds involves multiple steps including distillation, condensation, alkylation, acylation, oxidation, cyclization, sulphation, and amidation, utilizing a variety of reagents. The resultant compounds are known to have diverse activities on the CNS, acting as agonists, antagonists, or exhibiting mixed effects on neurotransmitters, voltage, and ligand-gated ion channels, potentially offering a wide range of therapeutic applications (S. Saganuwan, 2020).

Antitumor Activity

Compounds structurally related to this compound, particularly those with an imidazole core, have been reviewed for their antitumor activities. These include derivatives such as bis(2-chloroethyl)amino derivatives of imidazole, benzimidazole, and imidazolylpeptides. Some of these derivatives have shown promising antitumor properties, even progressing to preclinical testing stages, and are being investigated for their potential in cancer treatment (M. Iradyan, N. Iradyan, F. Arsenyan, G. M. Stepanyan, 2009).

Interaction with DNA

Compounds from the bis-benzimidazole family, like Hoechst 33258, are known for their ability to bind to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. These compounds are useful in various biological applications, including as fluorescent DNA stains, radioprotectors, and topoisomerase inhibitors, highlighting their potential in research and therapeutic settings (U. Issar, R. Kakkar, 2013).

Heterocyclic Chemistry

The presence of the furan ring in this compound is notable due to its significant role in drug design. The review of arylmethylidene derivatives of 3H-furan-2-ones indicates that the reactivity and resultant products depend on the structure of the initial reagents and the reaction conditions, leading to a diverse range of compounds with potential pharmacological applications (I. Kamneva, T. V. Anis’kova, A. Egorova, 2018).

Mechanism of Action

Target of Action

It’s known that imidazole-containing compounds, such as this one, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects . These activities suggest that the compound may interact with a variety of targets, depending on the specific disease state.

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and other non-covalent interactions . These interactions can lead to changes in the target’s function, potentially resulting in therapeutic effects.

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives, it’s likely that this compound affects multiple pathways . The downstream effects of these interactions would depend on the specific pathways involved and could include a variety of cellular responses.

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could influence their bioavailability and distribution within the body.

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, it’s likely that this compound induces a variety of effects at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s activity .

properties

IUPAC Name |

N-benzyl-5-[(2-methylbenzimidazol-1-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2/c1-15-23-18-9-5-6-10-19(18)24(15)14-17-11-12-20(26-17)21(25)22-13-16-7-3-2-4-8-16/h2-12H,13-14H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQDHBSBAVCVKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC3=CC=C(O3)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

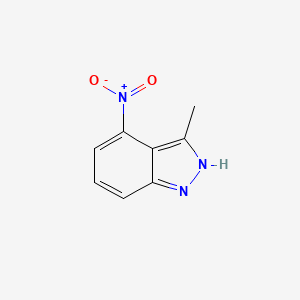

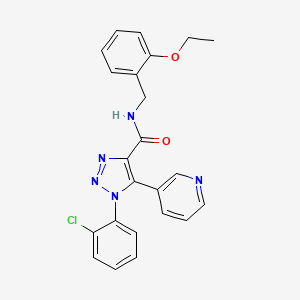

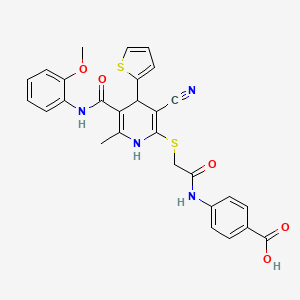

![2-{[6-(tert-butyl)-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2480968.png)

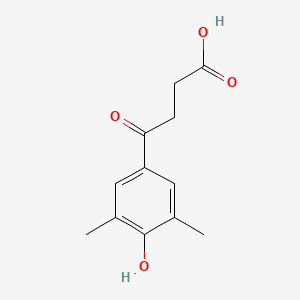

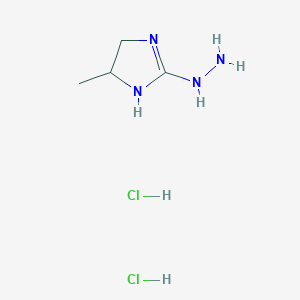

![7-[(4-Methoxyphenyl)methoxy]-4-(trifluoromethyl)chromen-2-one](/img/structure/B2480970.png)

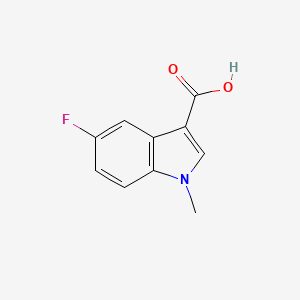

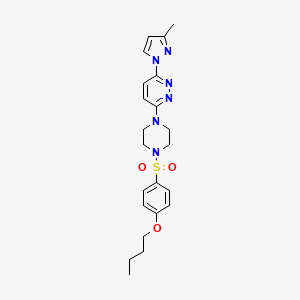

![(Z)-ethyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480973.png)

![Ethyl 4-[7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2480977.png)